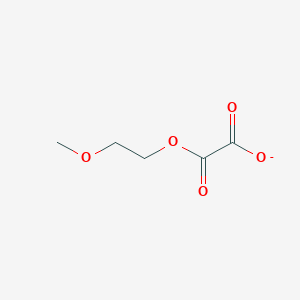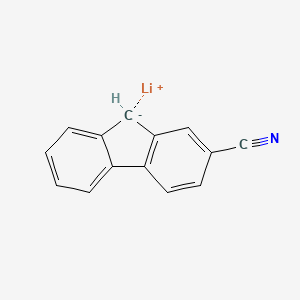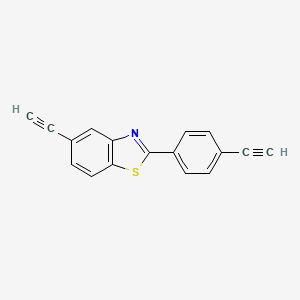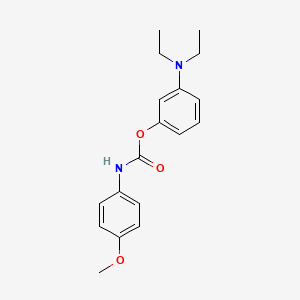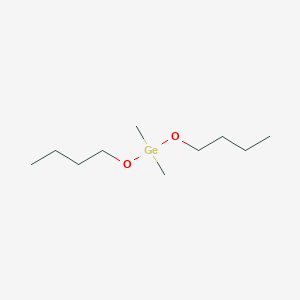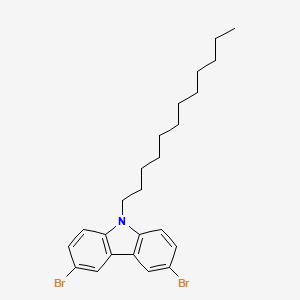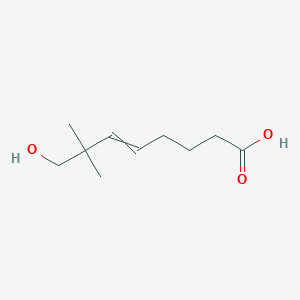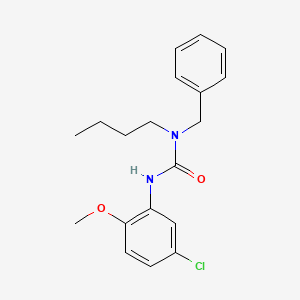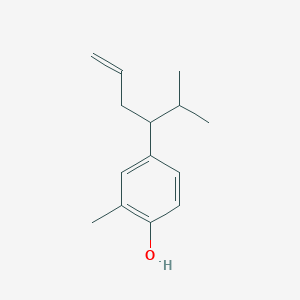![molecular formula C29H29NO5 B14405458 4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-80-6](/img/structure/B14405458.png)
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is a chemical compound known for its unique structure and properties It is composed of a heptylphenyl group attached to a cyanobenzoyloxy group, which is further connected to a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-Heptylphenol: This can be achieved through the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-Cyanobenzoyl Chloride: This involves the reaction of 4-cyanobenzoic acid with thionyl chloride.
Formation of 4-[(4-Cyanobenzoyl)oxy]-3-methoxybenzoic Acid: This step involves the esterification of 3-methoxybenzoic acid with 4-cyanobenzoyl chloride in the presence of a catalyst such as pyridine.
Final Coupling Reaction: The final step involves the reaction of 4-heptylphenol with 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptylphenyl 4-[(4-methoxybenzoyl)oxy]-3-methoxybenzoate
- 4-Heptylphenyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate
- 4-Heptylphenyl 4-[(4-nitrobenzoyl)oxy]-3-methoxybenzoate
Uniqueness
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of the cyanobenzoyloxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
CAS No. |
88133-80-6 |
|---|---|
Molecular Formula |
C29H29NO5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(4-heptylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C29H29NO5/c1-3-4-5-6-7-8-21-11-16-25(17-12-21)34-29(32)24-15-18-26(27(19-24)33-2)35-28(31)23-13-9-22(20-30)10-14-23/h9-19H,3-8H2,1-2H3 |
InChI Key |
DQXLDNYCNGUGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


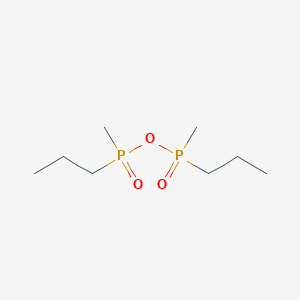
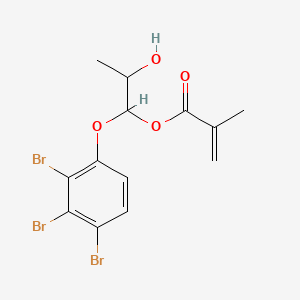
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
